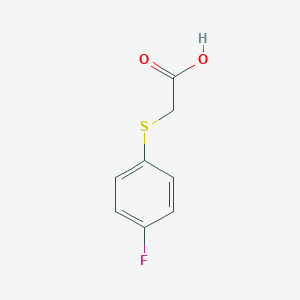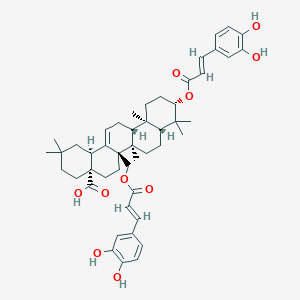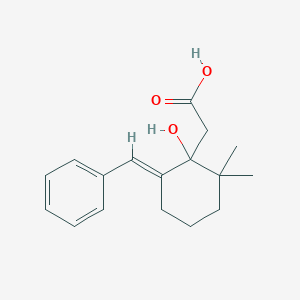
3-isopropoxy-N-(3-pyridinylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-isopropoxy-N-(3-pyridinylmethyl)benzamide, also known as IPMB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPMB belongs to the class of benzamides and is known to possess several biochemical and physiological effects.
科学的研究の応用
3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells, by inducing apoptosis and cell cycle arrest. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide also exhibits neuroprotective effects by reducing oxidative stress and inflammation, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been used as a lead compound for the development of novel drugs targeting various diseases.
作用機序
3-isopropoxy-N-(3-pyridinylmethyl)benzamide exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been shown to inhibit the activity of histone deacetylase (HDAC), an enzyme involved in the regulation of gene expression, leading to the induction of apoptosis and cell cycle arrest in cancer cells. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide also inhibits the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, leading to increased levels of acetylcholine in the brain, which is beneficial for cognitive function.
Biochemical and Physiological Effects:
3-isopropoxy-N-(3-pyridinylmethyl)benzamide exhibits several biochemical and physiological effects, including anti-cancer, neuroprotective, anti-inflammatory, and antioxidant effects. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide has been shown to induce apoptosis and cell cycle arrest in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. 3-isopropoxy-N-(3-pyridinylmethyl)benzamide also reduces oxidative stress and inflammation, which are implicated in the pathogenesis of several diseases, including neurodegenerative diseases.
実験室実験の利点と制限
3-isopropoxy-N-(3-pyridinylmethyl)benzamide has several advantages for lab experiments, including its synthetic accessibility, high purity, and well-defined chemical structure. However, 3-isopropoxy-N-(3-pyridinylmethyl)benzamide also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration must be given to the dosage and administration of 3-isopropoxy-N-(3-pyridinylmethyl)benzamide in lab experiments.
将来の方向性
3-isopropoxy-N-(3-pyridinylmethyl)benzamide has several potential future directions for research, including the development of novel drugs targeting various diseases, including cancer and neurodegenerative diseases. Further studies are also needed to elucidate the molecular mechanisms underlying the biological effects of 3-isopropoxy-N-(3-pyridinylmethyl)benzamide and to optimize its pharmacological properties. Additionally, the use of 3-isopropoxy-N-(3-pyridinylmethyl)benzamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
合成法
3-isopropoxy-N-(3-pyridinylmethyl)benzamide can be synthesized using a multistep process involving the condensation of 4-chloro-3-nitrobenzoic acid with 3-pyridinemethanol, followed by reduction and acylation to obtain the final product. The purity and yield of 3-isopropoxy-N-(3-pyridinylmethyl)benzamide can be improved by optimizing the reaction conditions, including temperature, reaction time, and solvent.
特性
製品名 |
3-isopropoxy-N-(3-pyridinylmethyl)benzamide |
|---|---|
分子式 |
C16H18N2O2 |
分子量 |
270.33 g/mol |
IUPAC名 |
3-propan-2-yloxy-N-(pyridin-3-ylmethyl)benzamide |
InChI |
InChI=1S/C16H18N2O2/c1-12(2)20-15-7-3-6-14(9-15)16(19)18-11-13-5-4-8-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChIキー |
NCRWCZADRTXAPI-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2 |
正規SMILES |
CC(C)OC1=CC=CC(=C1)C(=O)NCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzoyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B239944.png)
![2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B239946.png)

![N-[(5Z)-5-[(2-hydroxy-5-nitrophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]-4-methylbenzenesulfonamide](/img/structure/B239952.png)

![4-amino-5-[(4-chloro-3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B239961.png)




![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)

